7-Acetylaminoquinoline
Overview
Description
7-Acetylaminoquinoline is a chemical compound with the molecular formula C11H10N2O. It belongs to the class of quinoline derivatives, which are known for their wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of an acetylamino group attached to the seventh position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylaminoquinoline typically involves the acetylation of 7-aminoquinoline. One common method is the reaction of 7-aminoquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously monitored to maintain optimal conditions, and the product is isolated using industrial purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Acetylaminoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinoline derivatives with amine or alkyl groups.
Substitution: Quinoline derivatives with various substituted functional groups.
Scientific Research Applications
7-Acetylaminoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and protein binding.
Medicine: this compound derivatives have shown potential as therapeutic agents. They are being explored for their antimicrobial, antimalarial, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Acetylaminoquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Quinoline: The parent compound of 7-Acetylaminoquinoline, known for its broad range of applications in medicinal and industrial chemistry.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinine: Another antimalarial compound with a quinoline backbone.
Tafenoquine: A newer antimalarial agent with a quinoline structure.
Mefloquine: An antimalarial drug with a similar quinoline core.
Uniqueness: this compound is unique due to the presence of the acetylamino group at the seventh position of the quinoline ring. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications.
Properties
IUPAC Name |
N-quinolin-7-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLXWJCCZTCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC=N2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189729 | |
Record name | Acetamide, N-7-quinolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36164-42-8 | |
Record name | Acetamide, N-7-quinolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036164428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-7-quinolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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